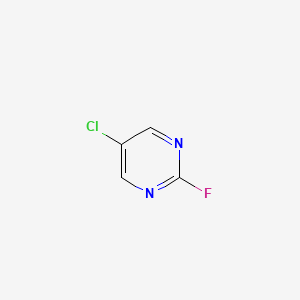

5-Chloro-2-fluoropyrimidine

説明

Significance within Contemporary Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry. The pyrimidine (B1678525) scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure found in nucleic acids and a multitude of biologically active molecules. ossila.comnih.gov Fluorinated pyrimidines, in particular, are prominent in several clinically important pharmaceuticals. thermofishersci.inresearchgate.net The introduction of halogen atoms, such as in 5-Chloro-2-fluoropyrimidine, creates a highly functionalized and reactive template. This reactivity allows for the construction of complex molecular libraries from a single core structure, which is a crucial strategy in modern drug discovery and materials science. wuxiapptec.com

Strategic Importance of Halogen Substituents (Fluorine and Chlorine) in Pyrimidine Derivatives

The presence and position of fluorine and chlorine atoms on the pyrimidine ring are of strategic importance. The two nitrogen atoms make the pyrimidine ring π-electron deficient, which activates it towards nucleophilic aromatic substitution (SNAr). ossila.com The strongly electron-withdrawing halogen substituents further enhance this effect, making the carbon-halogen bonds susceptible to displacement by a wide range of nucleophiles. wuxiapptec.com

This high reactivity is exceptionally useful in synthesis, allowing for the controlled, sequential introduction of different functional groups. wuxiapptec.comsigmaaldrich.com The specific regioselectivity of these reactions is sensitive to the electronic and steric environment of the ring, a factor that can be predicted and exploited for targeted synthesis. sigmaaldrich.com Furthermore, the incorporation of fluorine can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets, a concept widely applied in drug design. researchgate.net

Overview of Research Trajectories for 5-Chloro-2-fluoropyrimidine and Related Analogs

Research involving 5-Chloro-2-fluoropyrimidine and its isomers, such as 2-chloro-5-fluoropyrimidine (B20137), primarily focuses on their utility as key intermediates. sigmaaldrich.comdatapdf.com These compounds serve as starting materials for the synthesis of more elaborate molecules with potential biological activity or specific material properties.

Key research applications include:

Synthesis of Kinase Inhibitors: The 2,4-disubstituted-5-fluoropyrimidine core is found in various anticancer agents. sigmaaldrich.comsmolecule.com Analogs are used to prepare potent inhibitors of enzymes like JAK2 kinase. datapdf.com

Development of Receptor Antagonists: The related isomer, 2-chloro-5-fluoropyrimidine, is a precursor for intermediates used to synthesize antagonists for P2X7 receptors, which are targets for inflammatory diseases. datapdf.com

Creation of Aminopyrimidines: A common transformation involves the reaction with various amines to produce substituted aminopyrimidines, a class of compounds with diverse biological activities. datapdf.com

The development of facile and regioselective synthetic methods for these di-substituted pyrimidines is an active area of research, aiming to provide efficient pathways to novel and diverse chemical entities. sigmaaldrich.com

Interdisciplinary Relevance in Advanced Organic Synthesis and Materials Precursor Development

The utility of chlorofluoropyrimidine building blocks extends beyond medicinal chemistry into the realm of materials science. The unique electronic properties conferred by the fluorinated pyrimidine ring make these compounds valuable precursors for advanced materials. ossila.com

A significant application is in the development of organic light-emitting diodes (OLEDs). For instance, the isomer 2-chloro-5-fluoropyrimidine is used to synthesize ligands for iridium complexes. ossila.com These organometallic complexes function as emitters in OLED devices and have demonstrated high external quantum efficiencies, exceeding 29.5%, which is a critical performance metric for display and lighting applications. ossila.com This highlights the compound's role as a crucial link between fundamental organic synthesis and the creation of high-performance functional materials.

Data Tables

Table 1: Physical and Chemical Properties of 5-Chloro-2-fluoropyrimidine

This table summarizes key identifiers and physical properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 62802-37-3 | chemwhat.comsigmaaldrich.com |

| Molecular Formula | C₄H₂ClFN₂ | chemwhat.com |

| Molecular Weight | 132.52 g/mol | chemwhat.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 56-57 °C | sigmaaldrich.com |

| InChI Key | ANIAJJKRVHGEKW-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Representative Reaction of a Chlorofluoropyrimidine Analog

This table outlines a typical nucleophilic substitution reaction using the isomer 2-chloro-5-fluoropyrimidine to produce a key intermediate for a JAK2 kinase inhibitor.

| Reaction Step | Description | Key Reagents | Product | Reference(s) |

| 1. Cyanation | Palladium-catalyzed substitution of the chlorine atom with a cyanide group. | 2-chloro-5-fluoropyrimidine, Pd₂(dba)₃, Zn(CN)₂, dppf | 5-fluoro-2-cyanopyrimidine | datapdf.com |

| 2. Grignard Addition | Addition of a methyl group to the nitrile to form a ketone. | Methylmagnesium bromide (MeMgBr) | Intermediate Ketone | |

| 3. Reduction | Reduction of the ketone to the corresponding alcohol. | Sodium borohydride (B1222165) (NaBH₄) | (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-ol |

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAJJKRVHGEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310142 | |

| Record name | 5-Chloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-37-3 | |

| Record name | 5-Chloro-2-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Fluoropyrimidine

Established Synthetic Routes and Procedural Optimizations

Established methods for the synthesis of 5-Chloro-2-fluoropyrimidine often rely on the manipulation of pre-existing pyrimidine (B1678525) rings or the construction of the heterocyclic core from acyclic precursors. These routes have been optimized over time to improve yields and regioselectivity.

The direct introduction of halogen atoms onto a pyrimidine ring is a fundamental approach. This strategy typically involves the chlorination and/or fluorination of readily available pyrimidine derivatives, such as those based on uracil.

A common precursor, 5-fluorouracil (B62378), can be converted into a di-chlorinated intermediate, which sets the stage for selective functionalization. For instance, the reaction of 5-fluorouracil with a chlorinating agent like triphosgene (B27547) in the presence of a tertiary amine catalyst can yield 2,4-dichloro-5-fluoropyrimidine (B19854) google.com. This intermediate is crucial as the two chlorine atoms exhibit different reactivities, allowing for selective substitution or conversion. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. To obtain the target 5-Chloro-2-fluoropyrimidine, a subsequent step would be required to selectively remove the chlorine at the C4 position, for instance, through a reduction reaction, or by replacing it with a group that can be easily removed.

The direct fluorination of pyrimidine rings can be challenging, often requiring harsh reagents nih.gov. However, methods for halogen exchange, such as converting a chloro-substituent to a fluoro-substituent, are well-established for pyridine (B92270) systems and the principles can be applied to pyrimidines. This involves treating a chlorinated pyrimidine with a fluoride (B91410) source, sometimes in the presence of a catalyst, to facilitate the exchange googleapis.com.

Table 1: Example of Direct Halogenation Approach

| Starting Material | Reagents | Intermediate Product | Key Transformation |

|---|---|---|---|

| 5-Fluorouracil | Triphosgene, Tertiary Amine Catalyst | 2,4-Dichloro-5-fluoropyrimidine | Dichlorination of a pyrimidinedione scaffold google.com |

This is one of the most common strategies, utilizing commercially available and highly functionalized pyrimidines. The synthesis often starts with pyrimidines bearing multiple leaving groups, typically chlorine atoms, allowing for stepwise and selective substitution reactions.

The compound 2,4-dichloro-5-fluoropyrimidine is a key starting material for this approach sigmaaldrich.com. Due to the electron-withdrawing nature of the nitrogen atoms and the fluorine atom, the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) ossila.com. The chlorine atom at the C4 position is more activated towards nucleophilic substitution than the C2 chlorine. This differential reactivity allows for the selective replacement of the C4-chloro group while leaving the C2-chloro group intact. For example, reaction with 5-aminoindazole (B92378) in ethanol (B145695) selectively displaces the C4 chlorine to yield N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine mdpi.com. To arrive at 5-Chloro-2-fluoropyrimidine from this type of intermediate, the substituent at C4 would need to be removed or the synthesis would start from a precursor where the C4 position is already a hydrogen.

Another route involves the nucleophilic substitution of 6-chlorouracil (B25721) derivatives. These can be alkylated and then treated with hydrazine (B178648) hydrate (B1144303) to form 6-hydrazinyluracils, which serve as versatile intermediates for further transformations nih.gov. Similarly, derivatives of 5-bromouracil (B15302) can undergo condensation with various amines, replacing the bromine atom, which is a good leaving group mdpi.com. These methods create substituted pyrimidines that can be further modified to introduce the required chloro and fluoro groups at the desired positions.

Table 2: Synthesis via Precursors with Leaving Groups

| Starting Material | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Nucleophilic Aromatic Substitution | Differential reactivity of C4-Cl vs. C2-Cl allows for selective functionalization. | sigmaaldrich.commdpi.com |

| 5-Bromouracil | Condensation with Amines | Bromine acts as a leaving group to allow C-N bond formation. | mdpi.com |

| 6-Chlorouracil | Nucleophilic Substitution | Chlorine at C6 is replaced to build more complex derivatives. | nih.gov |

Instead of modifying an existing pyrimidine ring, ring-closure or cyclocondensation methods build the heterocyclic core from acyclic components. This approach offers the advantage of introducing the desired substituents, including the fluorine atom, at an early stage using specifically designed building blocks.

A notable example is the synthesis of fluorinated pyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block. This precursor can be synthesized in three steps from chloroacetamide nih.gov. The cyclocondensation reaction of this fluoroenolate with various amidine hydrochlorides proceeds under mild conditions to afford 2-alkyl- or 2-aryl-substituted 5-fluoro-4-aminopyrimidines in excellent yields nih.gov. This method provides a direct route to the 5-fluoropyrimidine (B1206419) core. To obtain 5-Chloro-2-fluoropyrimidine, one would need to select an appropriate amidine that introduces a chloro-substitutable group at the C2 position, or perform a subsequent Sandmeyer-type reaction on the C4-amino group and deamination at C4.

General methods for pyrimidine synthesis often involve the reaction of amidines with β-dicarbonyl compounds or their equivalents organic-chemistry.org. By using a fluorinated three-carbon component, this strategy becomes a powerful tool for creating specifically substituted fluoropyrimidines.

Table 3: Ring-Closure Synthesis of 5-Fluoropyrimidine Derivatives

| Acyclic Precursors | Product Type | Yield Range | Key Advantage |

|---|---|---|---|

| Potassium (Z)-2-cyano-2-fluoroethenolate + Amidine Hydrochlorides | 2-Substituted-4-amino-5-fluoropyrimidines | 81-93% | Direct incorporation of the C5-fluoro substituent; mild conditions nih.gov. |

Modern Catalytic Approaches in 5-Chloro-2-fluoropyrimidine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those using transition metals, to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on heterocyclic scaffolds. While direct C-O cross-coupling for the synthesis of 2-fluoropyrimidines is not widely documented, the principles are well-established for related systems and transformations. For instance, palladium catalysts are used for the C-N coupling (amination) of chloro-substituted pyrimidines and for C-C bond formation (Suzuki coupling) sigmaaldrich.comresearchgate.net.

More directly relevant is the evolution of palladium-catalyzed aromatic fluorination. Advanced catalyst systems, often employing specialized phosphine (B1218219) ligands like AdBrettPhos, can effectively catalyze the fluorination of aryl triflates and halides nih.gov. This technology could potentially be applied to a precursor such as 2,5-dichloropyrimidine (B52856) to selectively introduce the fluorine atom at the C2 position. The challenge lies in controlling the regioselectivity and preventing side reactions.

The synthesis of 2-alkoxyquinolines via palladium-catalyzed reactions with alcohols demonstrates the feasibility of C-O bond formation on N-heterocycles mdpi.com. A similar strategy could be envisioned for pyrimidines, where a 2-alkoxy-5-chloropyrimidine is formed via Pd-catalyzed coupling, which could then be converted to the target 2-fluoro compound using a fluorinating agent.

Table 4: Relevant Palladium-Catalyzed Reactions for Heterocycle Functionalization

| Reaction Type | Substrate Class | Catalyst System Example | Potential Application |

|---|---|---|---|

| Aromatic Fluorination | (Hetero)aryl Triflates/Halides | Pd(0) Precatalyst / AdBrettPhos | Direct fluorination of a 2-chloro-5-halopyrimidine precursor nih.gov. |

| C-N Coupling (Buchwald-Hartwig) | 2-Fluoro-4-iodopyridine | Pd(OAc)2 / BINAP | Selective functionalization of halopyrimidines researchgate.net. |

| C-O Coupling | 2-Chloroquinolines + Alcohols | Pd(PPh3)4 | Synthesis of 2-alkoxy precursors for subsequent fluorination mdpi.com. |

Achieving the correct substitution pattern on the pyrimidine ring is a central challenge in the synthesis of 5-Chloro-2-fluoropyrimidine. Regioselective techniques are therefore critical.

The inherent electronic properties of substituted pyrimidines often dictate the site of reaction. As mentioned previously, in 2,4-dichloro-5-fluoropyrimidine, the C4 position is significantly more reactive toward nucleophiles than the C2 position sigmaaldrich.commdpi.com. This allows for a wide range of selective functionalization at C4 while preserving the C2-chloro group for subsequent steps, such as a halogen-exchange fluorination.

Catalytic methods can also be employed to control or even reverse the inherent selectivity. For example, palladium-catalyzed cross-coupling reactions can exhibit different regioselectivities depending on the choice of ligand and reaction conditions. While SNAr reactions on dichloropyrimidines typically favor the C4 position, certain catalytic systems can promote reaction at the C2 position. These techniques provide access to isomers that are difficult to obtain through traditional methods and are essential for creating a diverse range of substituted pyrimidines. The development of regioselective methods for the synthesis of substituted triazoles and other heterocycles provides a framework for how catalyst and directing group strategies can be applied to control substitution patterns on the pyrimidine core mdpi.commdpi.com.

Green Chemistry Principles and Sustainable Synthesis Paradigms

The application of green chemistry principles to the synthesis of 5-chloro-2-fluoropyrimidine aims to minimize the environmental footprint of its production. google.com This involves the use of safer solvents, the development of catalytic processes, and the reduction of waste streams.

While specific solvent-free or aqueous-based syntheses for 5-chloro-2-fluoropyrimidine are not extensively detailed in the reviewed literature, the broader field of pyrimidine synthesis has seen significant advancements in this area. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. nih.govmdpi.comrsc.org These techniques, often employing ball milling, can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.

Aqueous synthesis of fluorinated pyrimidines has also been explored. For instance, the synthesis of certain fluorinated pyrimidines has been achieved in water, which is an environmentally benign solvent. scispace.com Research into the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has demonstrated the efficiency of using water as a solvent, leading to high yields and product purity in a single step. rsc.org These examples suggest the potential for developing aqueous-based routes to 5-chloro-2-fluoropyrimidine, although specific industrial applications for this compound have not been prominently reported.

One patent describes a process for the production of 5-fluorouracil derivatives from cytosine compounds in an aqueous medium using fluorine gas, highlighting the feasibility of aqueous fluorination reactions in the synthesis of related compounds. google.com

Table 1: Examples of Green Synthesis Approaches for Pyrimidine Derivatives

| Pyrimidine Derivative | Synthetic Method | Solvent | Key Advantages |

| Dihydropyrimidines | Mechanochemical (Ball Milling) | Solvent-Free | Reduced waste, shorter reaction times |

| Fluorinated Pyrimidines | Cyclocondensation | Water | Environmentally benign solvent |

| Pyrimido[4,5-d]pyrimidines | Multicomponent Reaction | Water | High yields, single step |

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of pyrimidine synthesis, various recyclable catalytic systems have been investigated.

Heterogeneous catalysts, such as silica-supported iridium and ruthenium complexes, have shown high activity in the synthesis of substituted aminopyrimidines and can be easily recovered and reused multiple times without a significant loss of activity. nbinno.com Similarly, nanostructured catalysts, including magnetic nanoparticles, offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating their recycling. mdpi.com

While direct applications of these specific recyclable catalysts for the synthesis of 5-chloro-2-fluoropyrimidine are not explicitly documented in the available literature, these studies provide a strong foundation for future research in this area. The principles demonstrated with other pyrimidine derivatives could potentially be adapted for the synthesis of the target compound.

Table 2: Examples of Recyclable Catalysts in Pyrimidine Synthesis

| Catalyst Type | Pyrimidine Synthesized | Recyclability | Reference |

| Silica-supported Iridium/Ruthenium | Substituted Aminopyrimidines | Reused up to 5 times | nbinno.com |

| Magnetic Nanoparticles | Porphyrins (related synthesis) | Easily separable with magnet | mdpi.com |

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of 5-chloro-2-fluoropyrimidine requires careful consideration of scalability, process safety, and efficiency. A notable kilogram-scale synthesis of 2-chloro-5-fluoropyrimidine (B20137) has been developed via the dechlorination of 2,4-dichloro-5-fluoropyrimidine using zinc and acetic acid in tetrahydrofuran (B95107) (THF), achieving yields of 55-65%. This method highlights the importance of controlled reaction conditions for large-scale operations.

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, offering advantages in terms of safety, efficiency, and scalability. researchgate.netpharmtech.comnih.gov The application of flow chemistry to fluorination reactions is particularly attractive due to the often hazardous nature of the reagents involved. pharmtech.comvapourtec.comresearchgate.net

While a specific continuous flow process for the industrial production of 5-chloro-2-fluoropyrimidine is not detailed in the reviewed literature, the synthesis of other fluorinated APIs and heterocyclic compounds in flow reactors is well-documented. pharmtech.comnih.gov For example, the flow synthesis of various heterocyclic compounds has been demonstrated using microwave-assisted flow devices. researchgate.net The principles of continuous flow, such as precise control over reaction temperature, pressure, and residence time, could be applied to optimize the synthesis of 5-chloro-2-fluoropyrimidine, potentially leading to higher yields and improved safety profiles. nih.gov

Table 3: General Advantages of Continuous Flow Synthesis for API Production

| Parameter | Advantage in Flow Chemistry |

| Safety | Smaller reaction volumes, better heat dissipation |

| Efficiency | Higher yields, shorter reaction times |

| Scalability | Easier to scale up by running the process for longer |

| Control | Precise control over reaction parameters |

High-throughput synthesis (HTS) and experimentation are valuable tools for the rapid screening and optimization of reaction conditions, which can accelerate the development of efficient synthetic routes. scispace.comnih.gov Automated synthesis platforms, often coupled with microwave technology, allow for the rapid generation of libraries of compounds, such as dihydropyrimidine (B8664642) derivatives. scispace.comnih.govtechnologynetworks.com

In the context of 5-chloro-2-fluoropyrimidine, HTS could be employed to screen various catalysts, solvents, and reaction temperatures to identify the optimal conditions for its synthesis. The generation of pyrimidine-focused DNA-encoded libraries (DELs) demonstrates the power of high-throughput methods in exploring vast chemical space for drug discovery. nih.gov While direct application of HTS for the optimization of 5-chloro-2-fluoropyrimidine synthesis is not explicitly reported, the principles and technologies are readily adaptable for this purpose.

Table 4: Application of High-Throughput Synthesis in Pyrimidine Chemistry

| Application | Technology | Throughput | Key Benefit |

| Dihydropyrimidine Library Synthesis | Automated Microwave Synthesis | 12 compounds in ~9 hours | Rapid reaction optimization |

| Pyrimidine-focused DNA-Encoded Libraries | Iterative DNA-compatible chemistry | Millions of compounds | Exploration of vast chemical space |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 5-chloro-2-fluoropyrimidine scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine (B1678525) ring, which is further activated by the presence of two electronegative halogen substituents. ossila.com The two ring nitrogen atoms act as powerful electron-withdrawing groups, facilitating the attack of nucleophiles and stabilizing the negatively charged intermediate.

Regioselectivity and Chemoselectivity Studies at C-2 and C-5 Positions

The reactivity of 5-chloro-2-fluoropyrimidine in SNAr reactions is dictated by the distinct electronic environments of the C-2 and C-5 positions. The fluorine atom at the C-2 position is generally the more reactive site for nucleophilic displacement compared to the chlorine atom at C-5. This preferential reactivity is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the substitution process. The C-2 position is activated by both adjacent ring nitrogen atoms, further enhancing its susceptibility to nucleophilic attack.

Conversely, the chlorine atom at C-5 is less activated. However, the regioselectivity of these reactions is not solely governed by electronics; steric factors also play a significant role. beilstein-journals.orgnih.gov Studies on similarly substituted pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine (B1583448), have shown that while the most electronically activated position is typically favored, the steric bulk of the incoming nucleophile can influence the reaction's outcome. nih.gov For 5-chloro-2-fluoropyrimidine, a nucleophile will preferentially attack the C-2 position, displacing the fluoride (B91410). This provides a high degree of chemoselectivity, allowing for sequential functionalization of the pyrimidine ring.

Influence of Nucleophile Nature and Reaction Conditions on Pathways

The specific pathway and outcome of SNAr reactions involving 5-chloro-2-fluoropyrimidine are highly dependent on the nature of the nucleophile and the applied reaction conditions. The steric hindrance of the nucleophile is a critical factor influencing regioselectivity. nih.gov Research on related perhalogenated pyrimidines has demonstrated that as the steric demand of the nucleophile increases, there can be a corresponding increase in substitution at less sterically hindered, albeit less electronically activated, positions. nih.gov

A wide range of nucleophiles, including primary and secondary amines, can be successfully employed. nih.gov The reactivity of the nucleophile is also key; more nucleophilic species will react more readily and may require milder conditions.

Reaction conditions such as solvent, temperature, and base are crucial levers for controlling the reaction. While many SNAr reactions are performed in dipolar aprotic solvents, they can also be conducted in other media, sometimes requiring elevated temperatures or pressures to achieve practical reaction rates. acsgcipr.org The choice of base is also important, with stronger bases often leading to increased reaction rates. d-nb.info In some cases, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) have been developed, offering a more sustainable approach. d-nb.inforsc.org However, highly activated electrophiles can be prone to competing hydrolysis under aqueous basic conditions. rsc.org

Table 1: Influence of Reaction Parameters on SNAr Reactions

| Parameter | Effect on Reaction Pathway | Research Finding |

| Nucleophile | Steric bulk can alter regioselectivity. | With increasing steric requirement of the nucleophile, substitution can be directed to less sterically hindered positions. nih.gov |

| Solvent | Affects reaction rates and solubility. | Dipolar aprotic solvents are common, but reactions can be run under pressure in other solvents or in aqueous media with additives. acsgcipr.orgd-nb.info |

| Base | Can influence reaction rate. | The use of bases with higher pKa values can increase the rate of product formation. d-nb.info |

| Temperature | Can be increased for less reactive substrates. | Heating is often employed to drive reactions with less activated electrophiles or weaker nucleophiles to completion. acsgcipr.org |

Mechanistic Elucidation of SNAr Processes (e.g., Meisenheimer Complex Intermediates)

The mechanism of the SNAr reaction is a well-established stepwise process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.orgnih.gov This complex is a key reactive intermediate formed from the addition of an electron-rich nucleophile to the electron-deficient pyrimidine ring. wikipedia.org

In the case of 5-chloro-2-fluoropyrimidine, the reaction is initiated by the attack of a nucleophile at the electron-deficient C-2 carbon. This forms a tetrahedral intermediate where the negative charge is delocalized across the pyrimidine ring and stabilized by the electron-withdrawing effects of the ring nitrogen atoms. wikipedia.org This species is the Meisenheimer complex. The stability of this complex is crucial to the reaction's progress. Computational studies on related nitro-activated pyrimidines have confirmed the key role of the Meisenheimer complex in the reaction mechanism. chemrxiv.org

The reaction completes with the departure of the leaving group, in this case, the fluoride ion, which re-establishes the aromaticity of the ring to yield the final substituted product. Kinetic studies and Brönsted-type plot analyses are often used to determine the rate-determining step of the reaction, which can be either the formation of the Meisenheimer complex or its subsequent decomposition. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of 5-chloro-2-fluoropyrimidine.

Suzuki-Miyaura Coupling at the C-5 Halogen Position

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide, and it is one of the most widely used methods for C-C bond formation. nih.govnbinno.com Halogenated pyrimidines are particularly effective substrates for this transformation. researchgate.net

A key advantage of using 5-chloro-2-fluoropyrimidine in Suzuki-Miyaura coupling is the high degree of chemoselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. Consequently, the C-Cl bond at the C-5 position is significantly more reactive than the C-F bond at the C-2 position under typical Suzuki-Miyaura conditions. This differential reactivity allows for the selective functionalization of the C-5 position with a variety of aryl, heteroaryl, or alkyl groups from the corresponding boronic acids, while leaving the C-2 fluorine atom untouched. medchemexpress.com This fluorine can then be used as a handle for subsequent SNAr reactions, enabling a divergent approach to complex pyrimidine derivatives.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

| Substrate | 5-Chloro-2-fluoropyrimidine | Aryl halide partner |

| Coupling Partner | Phenylboronic acid | Organoboron reagent |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium source for the catalytic cycle |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium center and facilitates the reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/H₂O, Toluene, DME | Solubilizes reactants and facilitates the reaction |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reaction typically employs a copper(I) co-catalyst.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits excellent chemoselectivity with 5-chloro-2-fluoropyrimidine. The C-Cl bond at the C-5 position serves as the reactive site for the oxidative addition step in the palladium catalytic cycle, while the robust C-F bond at C-2 remains inert under standard Sonogashira conditions. This selectivity allows for the direct and efficient installation of alkyne functionalities at the C-5 position of the pyrimidine ring. The resulting alkynylpyrimidines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, making them useful building blocks in medicinal chemistry and materials science. researchgate.net

Buchwald-Hartwig Amination and Related C-N Bond Formations

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry and materials science, with the pyrimidine core being a prevalent scaffold in numerous bioactive compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is noted for its broad substrate scope and functional group tolerance, often providing a more efficient and selective alternative to traditional methods like nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle beginning with the oxidative addition of an aryl halide to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com The efficiency and scope of this reaction are heavily influenced by the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and modulate its reactivity. youtube.com Bulky, electron-rich ligands are often employed to enhance the rates of key steps in the catalytic cycle. youtube.com

While direct examples of Buchwald-Hartwig amination on 5-chloro-2-fluoropyrimidine are not extensively detailed in the provided research, the principles of C-N bond formation on related halogenated pyrimidines are well-documented through nucleophilic aromatic substitution (SNAr) pathways. For instance, studies on the related compound 5-chloro-2,4,6-trifluoropyrimidine show that it readily reacts with various primary and secondary amines. nih.govresearchgate.net These reactions often result in mixtures of products due to substitution at different positions, highlighting the influence of the ring nitrogens and the steric and electronic effects of the halogen substituents. nih.govresearchgate.net In these SNAr reactions, an amine acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing a halide. The regioselectivity of this attack is dictated by the activating effect of the ring's nitrogen atoms and the nature of the leaving group. nih.gov

Table 1: Representative C-N Bond Formation on a Halogenated Pyrimidine Scaffold Note: Data is for the related compound 5-chloro-2,4,6-trifluoropyrimidine to illustrate general reactivity principles.

| Reactant | Nucleophile | Conditions | Major Product |

|---|---|---|---|

| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | DIPEA, Acetonitrile, 0 °C | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine nih.gov |

Other C-C and C-Heteroatom Coupling Reactions

Beyond C-N bond formation, the functionalization of the 5-chloro-2-fluoropyrimidine scaffold can be achieved through various palladium or nickel-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The reactivity of the C-Cl and C-F bonds on the pyrimidine ring dictates the strategy for selective coupling. Generally, C-Cl bonds are more reactive than C-F bonds in standard palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.

However, recent advancements have shown that under specific catalytic conditions, typically involving nickel catalysts, the activation of C-F bonds can be achieved. researchgate.net Research on the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nickel complexes has demonstrated that selective C-F bond activation can occur even in the presence of a C-Cl bond, highlighting the nuanced control achievable with different transition metal catalysts. researchgate.net

Common cross-coupling reactions applicable to heteroaryl halides like 5-chloro-2-fluoropyrimidine include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

C-Heteroatom Couplings: Reactions to form C-O, C-S, and C-P bonds, which have seen significant development, particularly using nickel catalysis for milder reaction conditions. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Electrophilic Aromatic Substitution and Derivatization Strategies

Functional group interconversions (FGI) are essential strategies for elaborating the pyrimidine core after initial construction. vanderbilt.edu For 5-chloro-2-fluoropyrimidine, FGI can involve the modification of the existing halogen substituents or the introduction and subsequent transformation of other functional groups.

The chlorine atom at the C5 position is a versatile handle for various transformations. It can be displaced by a range of nucleophiles (O-, S-, and N-based) via SNAr reactions. Furthermore, it can be converted to other functional groups through transition-metal-catalyzed processes. For example, the cyano group, a valuable synthetic intermediate, can be introduced via palladium-catalyzed cyanation reactions. tcichemicals.com This nitrile can then be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, significantly expanding the molecular diversity accessible from the parent compound. vanderbilt.edutcichemicals.com

The C2-fluorine atom is generally less reactive towards nucleophilic displacement than the C5-chlorine atom but can be replaced under more forcing conditions or with specific nucleophiles. Alternatively, it can be targeted for displacement after the C5 position has been functionalized.

Hydrogenation and reduction are key transformations for modifying the pyrimidine scaffold. Catalytic hydrogenation can be employed to reduce the pyrimidine ring, although this often requires harsh conditions and can lead to over-reduction. More commonly, reduction methods are used to transform functional groups attached to the ring. For instance, if a nitro group were introduced onto the ring, it could be selectively reduced to an amine using reagents like H₂/Pd-C or SnCl₂.

A significant application of reduction in this context is reductive amination, a process that forms C-N bonds. researchgate.net This two-step sequence involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. While not a direct reduction of 5-chloro-2-fluoropyrimidine itself, this method could be used to functionalize derivatives of the core scaffold that bear an aldehyde or ketone group. researchgate.net For example, if the C5-chloro group is replaced by an aldehyde via a coupling reaction, that aldehyde could then undergo reductive amination to introduce a diverse range of amino side chains.

Role of Electronic Effects of Halogen Substituents on Reactivity

The reactivity of the 5-chloro-2-fluoropyrimidine ring is profoundly influenced by the electronic effects of the two nitrogen atoms and the two halogen substituents. nih.govnih.gov The pyrimidine ring itself is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency, or π-deficient character, makes the ring highly susceptible to nucleophilic attack and generally resistant to electrophilic aromatic substitution.

The fluorine and chlorine atoms further modulate this reactivity through their inductive and resonance effects:

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect further depletes the electron density of the pyrimidine ring, making it even more electrophilic and thus more reactive towards nucleophiles. The electronegative chlorine atom can activate the ortho position (C4 and C6) towards nucleophilic attack. researchgate.net

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system through resonance. For halogens, this effect is generally weaker than their inductive effect.

The interplay of these effects governs the regioselectivity of nucleophilic aromatic substitution. The strong electron-withdrawing nature of the ring nitrogens and halogens activates the carbon atoms of the ring for attack. The chlorine at C5 and fluorine at C2 contribute significantly to this activation, making positions C4 and C6 particularly susceptible to nucleophilic displacement of a leaving group, if one were present at those positions. In the case of 5-chloro-2-fluoropyrimidine, nucleophilic attack would preferentially lead to the displacement of one of the halogens, with the relative reactivity (C-Cl vs. C-F) depending on the specific nucleophile and reaction conditions.

Table 2: Summary of Electronic Effects on Reactivity

| Feature | Electronic Effect | Consequence on Reactivity |

|---|---|---|

| Pyrimidine Nitrogens | Strong -I Effect | Increases ring electrophilicity; activates ring for nucleophilic attack. |

| C2-Fluorine | Strong -I Effect, Weak +R Effect | Increases electrophilicity of the ring, particularly at adjacent carbons. |

| C5-Chlorine | Strong -I Effect, Weak +R Effect | Increases electrophilicity of the ring; serves as a good leaving group in substitution and a handle for cross-coupling. chemrxiv.org |

Role As a Synthetic Building Block and Precursor

Construction of Substituted Pyrimidine (B1678525) Derivatives and Libraries

The reactivity of 5-Chloro-2-fluoropyrimidine allows for the systematic construction of substituted pyrimidine libraries, which are integral to drug discovery and materials science research.

The differential reactivity of the halogen atoms on the pyrimidine ring is central to the design of diverse molecular scaffolds. The chlorine atom at the C2 position is a versatile handle for introducing a variety of functional groups via nucleophilic substitution.

For instance, 5-Chloro-2-fluoropyrimidine is a key starting material for the preparation of:

5-fluoro-2-amino pyrimidines : These are synthesized by reacting the parent compound with various amines in the presence of a base like potassium carbonate, enabling a carbon-nitrogen bond-forming reaction sigmaaldrich.comsigmaaldrich.com.

Benzamide scaffolds : It is used to create intermediates like 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, which are precursors to potent antagonists for P2X7 receptors sigmaaldrich.comsigmaaldrich.com.

Ligands for Iridium Complexes : The compound is employed in the synthesis of ligands for iridium-based complexes used in OLEDs. These resulting complexes have demonstrated high external quantum efficiencies ossila.com.

The following table summarizes some of the key transformations starting from 5-Chloro-2-fluoropyrimidine:

| Starting Material | Reagent/Condition | Resulting Intermediate/Scaffold | Application Area | Source |

| 5-Chloro-2-fluoropyrimidine | Various Amines / K₂CO₃ | 5-Fluoro-2-amino pyrimidines | Pharmaceutical Scaffolds | sigmaaldrich.comsigmaaldrich.com |

| 5-Chloro-2-fluoropyrimidine | (Details proprietary) | 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid | P2X7 Receptor Antagonists | sigmaaldrich.comsigmaaldrich.com |

| 5-Chloro-2-fluoropyrimidine | (Details proprietary) | Ligands for Iridium Complexes | OLED Materials | ossila.com |

| 5-Chloro-2-fluoropyrimidine | Zinc Cyanide / Palladium catalyst | 5-Fluoro-2-cyano pyrimidine | JAK2 Kinase Inhibitors | sigmaaldrich.comnih.gov |

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight fragments for weak binding to a biological target. The core principle involves starting with small, simple molecules that can be gradually built up or combined to create a more potent drug candidate nih.govyoutube.comyoutube.com.

5-Chloro-2-fluoropyrimidine is an ideal precursor for generating such fragment libraries due to several key characteristics:

Low Molecular Weight : Its foundational structure is small and simple.

Structural Rigidity : The aromatic pyrimidine core provides a defined three-dimensional shape for interaction with protein binding sites.

Tunable Functionality : The reactive chlorine handle allows for the straightforward synthesis of a library of derivatives, each with a different functional group for exploring the chemical space around a target's binding pocket.

By creating a library of diverse, small molecules based on the 5-fluoro-2-aminopyrimidine scaffold, researchers can efficiently screen for initial "hits" that can be optimized into high-affinity ligands and potential therapeutics nih.gov.

Precursor in Complex Organic Molecule Synthesis

Beyond its role in building libraries, 5-Chloro-2-fluoropyrimidine is a crucial precursor in the linear, multi-step synthesis of complex and high-value organic molecules.

In complex synthesis, the pyrimidine core is often introduced early in the reaction sequence using 5-Chloro-2-fluoropyrimidine. Subsequent steps then build upon this foundation, modifying other parts of the molecule or performing further substitutions on the pyrimidine ring itself. For example, a common synthetic route involves an initial nucleophilic substitution at the C2 position, followed by reactions on other parts of the newly introduced substituent to elaborate the molecular structure. This strategic approach is fundamental to creating complex pharmaceutical agents where the pyrimidine unit is a key pharmacophore.

The compound's utility is highlighted in the synthesis of targeted molecules for chemical biology research, particularly in the development of enzyme inhibitors. A significant example is its use in preparing a key intermediate for a potent inhibitor of JAK2 (Janus kinase 2), an enzyme implicated in myeloproliferative disorders and other diseases sigmaaldrich.com.

The synthesis involves converting 5-Chloro-2-fluoropyrimidine into 5-fluoro-2-cyano pyrimidine . This intermediate is then used to construct the final complex inhibitor, 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine sigmaaldrich.com. This application underscores the compound's role in creating sophisticated molecular probes and potential therapeutics for studying and targeting specific biological pathways.

While fluorinated pyrimidines are a critical class of compounds in the agrochemical industry, the primary documented use of 5-Chloro-2-fluoropyrimidine in precursor manufacturing is for pharmaceuticals and specialty chemicals ossila.comguidechem.com. It is frequently used to synthesize a variety of active pharmaceutical ingredients (APIs), including antibiotics ossila.com.

In the realm of specialty chemicals, its application in the manufacture of ligands for OLEDs is a notable example ossila.com. These organic electronics applications rely on materials with precise photophysical properties, which can be fine-tuned by modifying the ligands attached to a central metal atom. The pyrimidine scaffold derived from 5-Chloro-2-fluoropyrimidine provides a robust and tunable platform for developing these advanced materials ossila.com.

Design and Synthesis of Pyrimidine-Based Ligands for Organometallic Chemistry

The electron-deficient nature of the pyrimidine ring makes it an excellent component in ligands designed for organometallic complexes, particularly those used in photophysical applications. 5-Chloro-2-fluoropyrimidine is an ideal starting material for creating such ligands due to the differential reactivity of its two halogen atoms. The chlorine atom at the 5-position is more susceptible to nucleophilic substitution and cross-coupling reactions than the fluorine atom at the 2-position. This allows for a regioselective approach to ligand synthesis.

The design of pyrimidine-based ligands often involves creating bi- or tridentate structures that can effectively coordinate with a metal center, such as iridium(III). A common strategy is to use palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation) to attach other aromatic or heteroaromatic moieties to the pyrimidine core.

For instance, a phenyl group or a substituted phenyl group can be introduced at the 5-position via a Suzuki coupling reaction with a corresponding boronic acid. The resulting 2-fluoro-5-phenylpyrimidine (B15381277) can then be further functionalized. This multi-step synthetic approach allows for the precise construction of ligands with tailored electronic and steric properties, which are crucial for tuning the performance of the final organometallic complex.

The general synthetic route to cyclometalated iridium(III) complexes involves a two-step process. First, a chloro-bridged iridium dimer, such as ([Ir(C^N)2(µ-Cl)]2), is synthesized by reacting iridium(III) chloride with the desired cyclometalating ligand (C^N). Subsequently, this dimer is reacted with the pyrimidine-based ancillary ligand, synthesized from 5-Chloro-2-fluoropyrimidine, to yield the final heteroleptic iridium(III) complex.

Table 1: Key Reactions in the Synthesis of Pyrimidine-Based Ligands

| Reaction Type | Reagents and Conditions | Purpose |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/ethanol (B145695)/water), heat. | Forms a C-C bond, typically at the more reactive C-Cl position of the pyrimidine ring, to introduce aromatic substituents. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst with a specialized ligand (e.g., XPhos), strong base (e.g., t-BuONa), non-polar solvent (e.g., toluene). | Forms a C-N bond, allowing for the introduction of amine-containing groups to the pyrimidine core. |

| Complexation | Chloro-bridged iridium dimer, ancillary pyrimidine ligand, solvent (e.g., 2-ethoxyethanol), heat. | Coordinates the pyrimidine-based ligand to the iridium metal center to form the final phosphorescent complex. |

Integration into Functional Material Precursor Development (e.g., OLEDs, Semiconducting Materials)

The unique electronic properties of the pyrimidine core, derived from its nitrogen atoms, make it a highly desirable component in materials for organic electronics. 5-Chloro-2-fluoropyrimidine is a key precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs) and other semiconducting applications.

In the context of OLEDs, pyrimidine derivatives are used in the development of both the emissive layer and the host materials. The electron-deficient pyrimidine ring can be combined with electron-donating moieties to create bipolar molecules. These bipolar host materials facilitate balanced charge transport (of both holes and electrons) to the emissive dopant, leading to more efficient and stable OLED devices.

Most notably, 5-Chloro-2-fluoropyrimidine is a precursor for ligands used in phosphorescent emitters, particularly iridium(III) complexes. These organometallic complexes are crucial for achieving high-efficiency OLEDs because they can harvest both singlet and triplet excitons, allowing for a theoretical internal quantum efficiency of 100%. The ligands synthesized from 5-Chloro-2-fluoropyrimidine play a direct role in determining the photophysical properties of the iridium complex, including its emission color, quantum yield, and operational lifetime. Research has shown that iridium complexes incorporating ligands derived from 2-chloro-5-fluoropyrimidine (B20137) can achieve exceptional performance in OLEDs, with external quantum efficiencies (EQEs) exceeding 29.5%.

The development of these advanced materials relies on the synthetic versatility of precursors like 5-Chloro-2-fluoropyrimidine. By employing synthetic strategies such as the Suzuki and Buchwald-Hartwig reactions, researchers can create a diverse library of pyrimidine-containing molecules. These molecules are then integrated into OLEDs as emitters or hosts, contributing to the development of next-generation displays and lighting technologies.

Table 2: Performance of OLEDs Utilizing Pyrimidine-Based Iridium Emitters

| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color |

| Pyrimidine-based Ir(III) Complex | Bipolar Host | > 29.5% | Green |

| Ir(ppm)2(acac) | CBP | 26.8% | Orange |

| Ir(dmppm)2(acac) | CBP | 28.2% | Orange |

Data compiled from publicly available research on pyrimidine-based phosphorescent emitters.

The continued exploration of 5-Chloro-2-fluoropyrimidine and its derivatives in materials science is expected to yield further advancements in organic electronics, leading to even more efficient and durable semiconducting materials and devices.

Theoretical and Computational Investigations of 5 Chloro 2 Fluoropyrimidine

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 5-chloro-2-fluoropyrimidine is fundamental to understanding its chemical behavior. Computational methods like Density Functional Theory (DFT) are instrumental in elucidating the arrangement of electrons and molecular orbitals, which in turn dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how the molecule will interact with other chemical species.

For 5-chloro-2-fluoropyrimidine, the HOMO is expected to be located primarily on the pyrimidine (B1678525) ring and the halogen atoms, representing the most accessible electrons. The LUMO, conversely, would be distributed across the C-F and C-Cl bonds and the electron-deficient carbon atoms of the pyrimidine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

Computational studies on analogous compounds like 5-chlorouracil (B11105) and 5-chloro-2-hydroxypyridine (B146416) have shown that DFT calculations can precisely determine these energy levels. ijesit.comresearchgate.net For 5-chloro-2-fluoropyrimidine, the presence of two electron-withdrawing nitrogen atoms in the ring, in addition to the electronegative fluorine and chlorine substituents, is expected to lower the energy of the LUMO significantly. This low-lying LUMO makes the molecule highly susceptible to nucleophilic attack, a characteristic feature of its chemistry. ossila.com The HOMO-LUMO gap explains the charge transfer interactions that can occur within the molecule. ijesit.com

Illustrative Data on Frontier Molecular Orbitals The following table contains representative data calculated using DFT methods for molecules structurally similar to 5-chloro-2-fluoropyrimidine to illustrate the expected values. Specific computational data for 5-chloro-2-fluoropyrimidine is not readily available in the cited literature.

| Molecular Orbital | Energy (eV) - Illustrative | Key Characteristics |

| HOMO | -7.5 to -8.5 | Localized on the pyrimidine ring and halogen lone pairs; represents electron-donating capability. |

| LUMO | -1.0 to -2.0 | Distributed over the C-Cl and C-F bonds and ring carbons; represents electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 | Indicates high kinetic stability but significant reactivity towards nucleophiles due to the low LUMO energy. |

The distribution of electron density within 5-chloro-2-fluoropyrimidine is highly polarized due to the presence of multiple electronegative atoms (two nitrogens, one fluorine, and one chlorine). This uneven charge distribution can be quantified using methods like Mulliken population analysis and visualized through Molecular Electrostatic Potential (MEP) maps.

An MEP map provides an intuitive visualization of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas susceptible to nucleophilic attack.

For 5-chloro-2-fluoropyrimidine, the MEP map would show significant positive potential around the carbon atoms bonded to the halogens (C2 and C5) and the other ring carbons, making them primary sites for nucleophilic aromatic substitution (SNAr). The most negative potential would be concentrated around the two nitrogen atoms of the pyrimidine ring, reflecting their lone pairs of electrons. Mulliken charge analysis on similar molecules confirms a net positive charge on the ring carbons and negative charges on the heteroatoms. semanticscholar.org

Illustrative Mulliken Atomic Charges This table presents typical Mulliken charge values derived from DFT calculations for halopyrimidines to demonstrate the expected charge distribution. These are not specific calculated values for 5-chloro-2-fluoropyrimidine.

| Atom | Illustrative Mulliken Charge (a.u.) | Implication |

| C2 (bonded to F) | +0.4 to +0.6 | Highly electrophilic, primary site for SNAr. |

| C4/C6 | +0.2 to +0.3 | Electrophilic centers. |

| C5 (bonded to Cl) | +0.1 to +0.2 | Electrophilic, secondary site for SNAr. |

| N1/N3 | -0.4 to -0.6 | Nucleophilic centers, sites for protonation/coordination. |

| F | -0.3 to -0.5 | Strong electron-withdrawing effect. |

| Cl | -0.1 to -0.2 | Electron-withdrawing effect. |

Reaction Mechanism Prediction and Energy Profiles

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of mechanisms and the calculation of reaction rates. For 5-chloro-2-fluoropyrimidine, the most important reactions are nucleophilic aromatic substitutions (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the chloro and fluoro substituents, making the molecule highly activated for SNAr reactions. ossila.com DFT studies on similar systems, such as the reaction of dinitropyridines with piperidine, have elucidated the stepwise mechanism of SNAr reactions. researchgate.net This typically involves the formation of a high-energy intermediate known as a Meisenheimer complex, followed by the expulsion of a leaving group.

In the case of 5-chloro-2-fluoropyrimidine, a nucleophile would preferentially attack the C2 or C4/C6 positions due to their higher positive charge and the influence of the ring nitrogens. The relative reactivity of the C-F versus C-Cl bond in substitution reactions is a key question. Although the C-F bond is stronger, the fluorine atom is a better leaving group in many SNAr contexts due to its ability to stabilize the negative charge in the transition state. However, the chlorine at the 5-position is less activated than a halogen at the 2, 4, or 6 positions. Computational studies on related halopyrimidines often show that substitution of a halogen at position 4 is kinetically favored. chemrxiv.org

DFT can be used to model the entire reaction pathway for a given nucleophile, calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway.

A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Using DFT, the geometry of the transition state for an SNAr reaction on 5-chloro-2-fluoropyrimidine can be located and confirmed by frequency calculations (a true TS has exactly one imaginary frequency). By calculating the activation energies for nucleophilic attack at different positions and for the displacement of either the fluoride (B91410) or chloride ion, a clear prediction of the reaction's regioselectivity and outcome can be made. Computational studies on SNAr reactions of other chloro- and fluoroarenes provide a framework for how these calculations are performed and have successfully predicted reaction outcomes. researchgate.netmdpi.com

Illustrative Activation Energies for SNAr Reaction The following table provides hypothetical but realistic activation energy values for an SNAr reaction with an amine nucleophile to illustrate how computational data can predict regioselectivity. Specific data for 5-chloro-2-fluoropyrimidine is not available in the searched literature.

| Reaction Pathway | Illustrative Activation Energy (Ea, kcal/mol) | Predicted Outcome |

| Attack at C2 (Displacing F⁻) | 18 - 22 | Plausible, but may be slower than attack at other positions. |

| Attack at C4 (Displacing H⁻) | > 30 | Unlikely due to high activation energy. |

| Attack at C6 (Displacing H⁻) | > 30 | Unlikely due to high activation energy. |

| Attack at C5 (Displacing Cl⁻) | 20 - 25 | Less favorable than attack at more activated positions. |

Conformational Analysis and Molecular Dynamics Simulations

For a small, rigid molecule like 5-chloro-2-fluoropyrimidine, traditional conformational analysis is straightforward as the molecule is planar and has no rotatable bonds. Its structure is well-defined, and computational geometry optimization using methods like DFT would yield a single, stable planar conformation.

Molecular Dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are typically applied to larger, more flexible systems. While MD simulations of 5-chloro-2-fluoropyrimidine in isolation are not commonly reported, this compound is often used as a building block in the synthesis of larger, biologically active molecules. mdpi.com In those cases, MD simulations are crucial for understanding how the larger molecule, containing the 5-chloro-2-fluoropyrimidine moiety, behaves in a biological environment, such as the active site of a protein. mdpi.com

These simulations can reveal:

Binding Stability: How stably the larger molecule binds to its biological target. This is often assessed by calculating the root-mean-square deviation (RMSD) of the molecule's position over time. mdpi.com

Flexibility: Which parts of the molecule are rigid and which are flexible, analyzed through root-mean-square fluctuation (RMSF).

Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, or other forces that govern the binding of the molecule to its target.

Therefore, while MD is not a primary tool for studying the isolated 5-chloro-2-fluoropyrimidine molecule, it is essential for understanding the behavior of its more complex derivatives in materials science and medicinal chemistry applications.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 5-Chloro-2-fluoropyrimidine. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the molecule's fundamental quantum mechanical properties. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly DFT, are widely used to predict the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach implemented within DFT calculations to determine the isotropic magnetic shielding tensors for each nucleus.

The theoretical shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The relationship is given by:

δ_sample = σ_reference - σ_sample

The accuracy of these predictions depends significantly on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0, ωB97X-D) and the basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ). For fluorinated compounds, achieving high accuracy in ¹⁹F NMR predictions can be challenging due to the high electron density of the fluorine atom, but modern computational approaches have shown excellent correlation with experimental data. These calculations allow for the unambiguous assignment of signals in complex experimental spectra and can help in confirming the chemical structure.

Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts (ppm) for 5-Chloro-2-fluoropyrimidine (Note: This table is a representative example based on typical computational studies of similar molecules. Actual experimental and calculated values may vary.)

| Atom | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |

| H-4/H-6 | 8.65 | 8.60 |

| C-2 | 160.1 | 159.8 |

| C-4 | 155.2 | 154.9 |

| C-5 | 115.8 | 115.5 |

| C-6 | 155.2 | 154.9 |

| F (on C-2) | -70.5 | -70.1 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. DFT calculations are routinely employed to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These calculations are fundamental to understanding a molecule's vibrational dynamics.

The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, a frequency calculation is performed, which yields a set of normal modes of vibration. Each mode is associated with a specific frequency and atomic displacements.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve the correlation with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor. A detailed assignment of the experimental spectra is then performed using the Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode. This allows for a precise correlation between observed spectral bands and specific molecular motions.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for 5-Chloro-2-fluoropyrimidine (Note: This table presents a selection of expected vibrational modes based on computational studies of analogous molecules. Wavenumbers are in cm⁻¹.)

| Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment (based on PED) |

| 3085 | 3080 | C-H stretch |

| 1610 | 1605 | C=N stretch, Ring stretch |

| 1575 | 1570 | C=C stretch, Ring stretch |

| 1290 | 1285 | C-F stretch |

| 1150 | 1145 | C-H in-plane bend |

| 840 | 835 | Ring breathing mode |

| 720 | 715 | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common quantum chemical method for simulating UV-Vis absorption spectra.

TD-DFT calculations predict the vertical excitation energies from the ground electronic state to various excited states. These energies correspond to the wavelengths of maximum absorption (λ_max). The calculations also yield the oscillator strength (f) for each transition, which is proportional to the intensity of the absorption band.

Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of the absorption, such as π → π* or n → π* transitions. To better simulate experimental conditions, solvent effects are often included in the calculations using models like the Polarizable Continuum Model (PCM).

Table 3: Example of TD-DFT Calculated Electronic Transitions for 5-Chloro-2-fluoropyrimidine in a Solvent (Note: This table is an illustrative example of typical TD-DFT output.)

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 265 | 0.152 | HOMO -> LUMO | π → π |

| 220 | 0.089 | HOMO-1 -> LUMO | π → π |

| 205 | 0.011 | HOMO -> LUMO+1 | n → π* |

Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at creating predictive models that correlate the structural features of molecules with their physicochemical properties. These models are particularly valuable in fields like pharmaceutical sciences and materials science for screening compounds and predicting properties without the need for extensive experimental measurements.

For 5-Chloro-2-fluoropyrimidine, a QSPR model could be developed to predict key properties such as aqueous solubility, boiling point, vapor pressure, or the octanol-water partition coefficient (logP). The process involves three main steps:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These descriptors encode constitutional, topological, geometric, and electronic features.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to establish a mathematical equation that links a subset of the most relevant descriptors to the experimental property of interest.

Model Validation: The predictive power and robustness of the developed QSPR model are rigorously tested using internal and external validation techniques.

A hypothetical QSPR model for predicting a property like aqueous solubility (LogS) might take the form of a linear equation:

LogS = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where 'c' represents coefficients determined by the regression analysis. Such studies on fluorinated pyrimidines and related heterocyclic compounds can accelerate the discovery and optimization of new chemical entities with desired physicochemical profiles.

Advanced Spectroscopic and Structural Characterization of 5-Chloro-2-fluoropyrimidine

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the specific chemical compound “5-Chloro-2-fluoropyrimidine” is not publicly available. Published research articles containing comprehensive multi-nuclear 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data or single-crystal X-ray diffraction analysis for this particular molecule could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the outline based on existing research findings. The generation of data tables and detailed discussions on its specific NMR assignments, connectivity, stereochemistry, long-range coupling constants, molecular and crystal structure, and intermolecular interactions is precluded by the absence of this primary data in the scientific domain.

To fulfill the user's request, the necessary experimental research would need to be conducted and published. This would involve:

Synthesis and Purification: Chemical synthesis of 5-Chloro-2-fluoropyrimidine followed by purification to obtain a sample of sufficient quality for spectroscopic and crystallographic analysis.

High-Resolution NMR Spectroscopy: Conducting a suite of NMR experiments, including 1H, 13C, 19F, and potentially 15N NMR to obtain chemical shifts and coupling constants. 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY would be required to establish atomic connectivity and spatial relationships within the molecule.

Single-Crystal X-ray Diffraction: Growing a suitable single crystal of the compound and analyzing it using an X-ray diffractometer to determine its precise three-dimensional molecular structure, crystal system, space group, and the nature of its intermolecular interactions in the solid state.

Without such foundational research, any attempt to generate the requested article would rely on speculation or the fabrication of data, which would be scientifically inaccurate. Should peer-reviewed data for 5-Chloro-2-fluoropyrimidine become available in the future, this article can be generated.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRAM) is a cornerstone technique in chemical analysis, offering high resolving power and mass accuracy to elucidate the elemental composition and structure of compounds.

Accurate Mass Determination and Elemental Composition Verification

High-resolution mass spectrometry is instrumental in verifying the elemental composition of 5-Chloro-2-fluoropyrimidine by providing a highly accurate mass measurement of its molecular ion. The chemical formula for 5-Chloro-2-fluoropyrimidine is C₄H₂ClFN₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N), the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS measurement would aim to match this theoretical value within a very narrow tolerance (typically < 5 ppm), which confirms the elemental formula and rules out other potential formulas with the same nominal mass. This level of accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass Contribution (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 4 | 48.000000 |

| ¹H | 1.007825 | 2 | 2.015650 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁹F | 18.998403 | 1 | 18.998403 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total Monoisotopic Mass ([M]⁺˙) | 131.989054 | ||

| ³⁷Cl | 36.965903 | 1 | 36.965903 |

| [M+2]⁺˙ Isotope Mass | 133.986104 |